molecular formula C22H22N4O B11316118 N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11316118
M. Wt: 358.4 g/mol
InChI Key: ZGOSUNLKZQMSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core with substituents at positions 2, 3, 5, and 5. The molecule features:

  • 3,5-Dimethyl groups: These alkyl substituents enhance steric bulk and modulate electron density on the pyrazolo[1,5-a]pyrimidine core.
  • 2-(4-Methylphenyl): A para-methyl-substituted phenyl ring at position 2 contributes to hydrophobic interactions.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4O/c1-14-8-10-17(11-9-14)21-16(3)22-23-15(2)12-20(26(22)25-21)24-18-6-5-7-19(13-18)27-4/h5-13,24H,1-4H3

InChI Key

ZGOSUNLKZQMSEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones under reflux conditions. The reaction is often assisted by potassium hydrogen sulfate (KHSO₄) in aqueous media, which helps in the regioselective formation of the desired product . The process involves the following steps:

    Formation of 3-aminopyrazoles: Enaminonitriles react with hydrazine hydrate to form 3-aminopyrazoles.

    Cyclization: The resulting 3-aminopyrazoles undergo cyclization with formylated acetophenones under reflux at 60°C in the presence of KHSO₄ to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[1,5-a]pyrimidines are well-studied for their bioactivity, particularly against Mycobacterium tuberculosis (M.tb) and as kinase inhibitors. Below is a comparative analysis of structurally related compounds:

Key Findings from Structural Comparisons :

Substituent Position 3: Fluorinated aryl groups (e.g., 4-fluorophenyl in Compounds 32–35 ) enhance anti-mycobacterial potency. In contrast, MPZP uses a 4-methoxy-2-methylphenyl group at position 3 for CNS targeting, suggesting substituent flexibility for diverse applications.

Substituent Position 5 :

  • Methyl groups (as in the target compound) are less common in anti-M.tb pyrazolo[1,5-a]pyrimidines, where 5-aryl or 5-heteroaryl substituents dominate . These bulkier groups improve hydrophobic interactions with ATP synthase.

N-Substituent at Position 7 :

  • Pyridin-2-ylmethyl amines (e.g., Compounds 32, 47 ) are optimal for M.tb inhibition due to hydrogen bonding with ATP synthase. The target compound’s 3-methoxyphenyl group may reduce binding affinity but improve solubility.

2-Substituents :

  • The target’s 2-(4-methylphenyl) group is unique; most analogs have hydrogen or smaller substituents at this position. This modification could alter steric hindrance or π-π stacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.